N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a sulfonyl group, an anilino group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the anilino intermediate: This step involves the reaction of 3,5-dimethylaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl anilino intermediate.
Coupling with phenoxyacetic acid: The intermediate is then reacted with 2-methylphenoxyacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(3-methylphenoxy)acetamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-12-17(2)14-20(13-16)25-30(27,28)21-10-8-19(9-11-21)24-23(26)15-29-22-7-5-4-6-18(22)3/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
NMGHJTKLLCWPOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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